Enzyme Efficiency: 4-HPPA vs. Phenylpyruvic Acid
4-HPPA demonstrates superior catalytic efficiency compared to its non-hydroxylated analog, phenylpyruvic acid (PP), when used as a substrate for hydroxyphenylpyruvate reductase from Actaea racemosa (ArH(P)PR). The Kcat/Km value, a measure of enzyme efficiency, is approximately 15-fold higher for 4-HPPA than for PP [1].
| Evidence Dimension | Enzyme Efficiency (Kcat/Km) |
|---|---|
| Target Compound Data | Kcat/Km = 1.21 1/s*mM (4-HPPA) |
| Comparator Or Baseline | Kcat/Km = 0.08 1/s*mM (Phenylpyruvic acid, PP) |
| Quantified Difference | 15.1-fold higher efficiency |
| Conditions | ArH(P)PR enzyme from Actaea racemosa, NADPH as cofactor, 38°C, pH 7.5 |
Why This Matters
This confirms 4-HPPA is the native and kinetically preferred substrate for this enzyme class, making it essential for accurate metabolic engineering and natural product biosynthesis studies.
- [1] Jahn A, Petersen M. Hydroxy(phenyl)pyruvic acid reductase in Actaea racemosa L.: a putative enzyme in cimicifugic and fukinolic acid biosynthesis. Planta. 2024;259(4):85. Table 1. View Source
